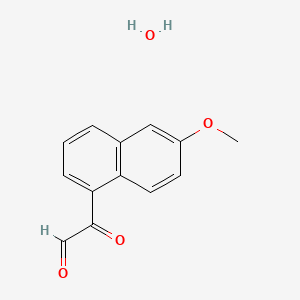![molecular formula C13H14N2O3 B581420 N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-07-3](/img/structure/B581420.png)
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide” is a chemical compound with the molecular formula C13H14N2O3 . It has a molecular weight of 246.26 .
Molecular Structure Analysis
The SMILES string for “N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide” isCC(C)(C)C(=O)Nc1ccnc2cc(C=O)oc12 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Research Applications
Chemical and Biological Properties
- Heterocyclic compounds, including pyridine derivatives, have been extensively studied for their chemical and biological properties. These studies focus on the preparation, properties, and complex formation of these compounds, highlighting their significance in spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis and Medicinal Applications
- The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine, have shown considerable interest due to their versatility as synthetic intermediates and their importance in medicinal applications. These compounds have demonstrated functionalities vital in areas like metal complexes formation, catalysts design, asymmetric catalysis and synthesis, with significant medicinal applications including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Central Nervous System (CNS) Acting Drugs Synthesis
- Research into functional chemical groups likely to serve as lead molecules for the synthesis of CNS acting drugs has highlighted the importance of heterocycles like pyridine. These compounds are explored for their effects ranging from depression to convulsion, indicating their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Biocompatibility in Medical Applications
- The biocompatibility of polymers incorporating heterocyclic compounds has been a subject of research, emphasizing the suitability of these materials for biomedical applications. Studies have focused on the biocompatibility and potential of these compounds in various medical fields, indicating their versatility and utility in hostile environments and medical applications (Constantin et al., 2019).
Synthesis of N-Heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been employed in the asymmetric synthesis of N-heterocycles, showing their critical role in producing structurally diverse compounds that are significant in natural products and therapeutic applications (Philip et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-7H,1-3H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKFHXHYNDZBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189743 |
Source


|
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-07-3 |
Source


|
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


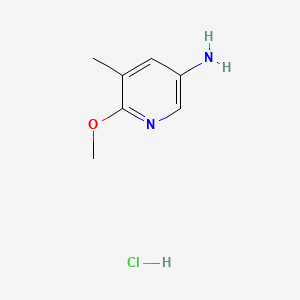
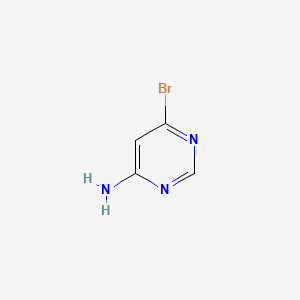

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

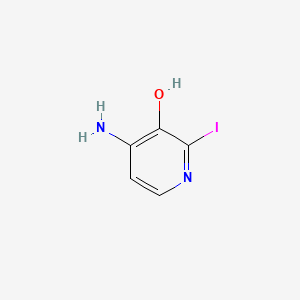
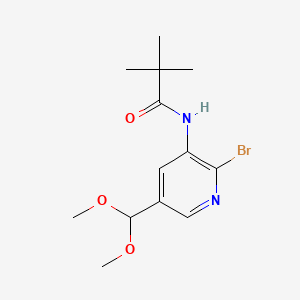
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)
